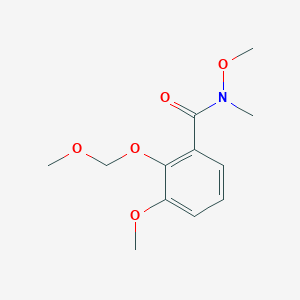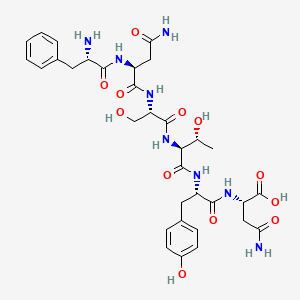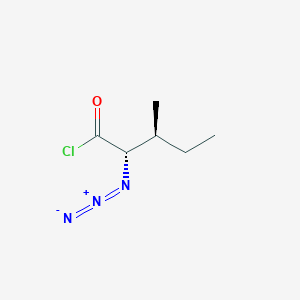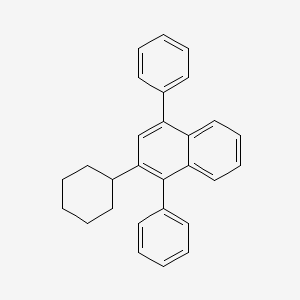![molecular formula C59H80O10 B14183068 Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate CAS No. 918626-40-1](/img/structure/B14183068.png)
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two benzoyloxyphenyl groups attached to a heptanedioate backbone, with tridecyloxy chains extending from the benzoyl groups. Its molecular formula is C59H80O10, and it has a molecular weight of 949.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate typically involves a multi-step process. One common method includes the esterification of heptanedioic acid with 4-(tridecyloxy)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzoyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyloxy derivatives.
Scientific Research Applications
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as liquid crystal elastomers and polymers.
Mechanism of Action
The mechanism of action of Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active benzoyloxyphenyl moieties that can interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate
- Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) heptanedioate
Uniqueness
Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate is unique due to its longer tridecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly suitable for applications requiring specific hydrophobicity and molecular interactions .
Properties
CAS No. |
918626-40-1 |
|---|---|
Molecular Formula |
C59H80O10 |
Molecular Weight |
949.3 g/mol |
IUPAC Name |
bis[4-(4-tridecoxybenzoyl)oxyphenyl] heptanedioate |
InChI |
InChI=1S/C59H80O10/c1-3-5-7-9-11-13-15-17-19-21-26-46-64-50-34-30-48(31-35-50)58(62)68-54-42-38-52(39-43-54)66-56(60)28-24-23-25-29-57(61)67-53-40-44-55(45-41-53)69-59(63)49-32-36-51(37-33-49)65-47-27-22-20-18-16-14-12-10-8-6-4-2/h30-45H,3-29,46-47H2,1-2H3 |
InChI Key |
HBOXYXCZWBCVMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
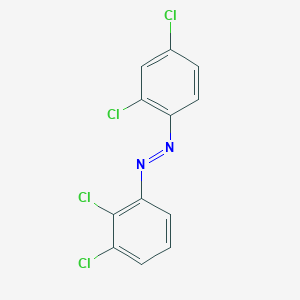
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
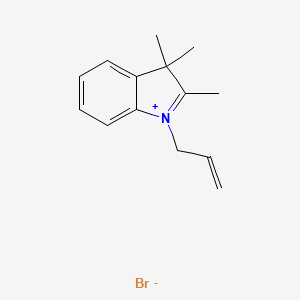
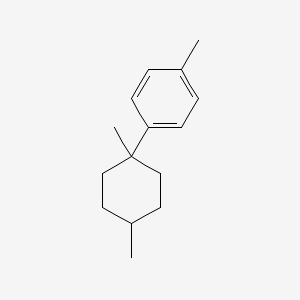
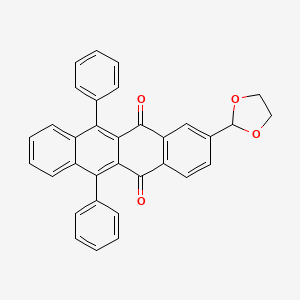
![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
